Ethyl 2,2-dimethyl-3-oxopentanoate
Overview
Description
Ethyl 2,2-dimethyl-3-oxopentanoate is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is a colorless liquid commonly used in organic synthesis due to its versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dimethyl-3-oxopentanoate can be synthesized through various methods. One common method involves the reaction of ethyl acetoacetate with isobutyraldehyde in the presence of a base catalyst . The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other derivatives
Scientific Research Applications
Ethyl 2,2-dimethyl-3-oxopentanoate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug candidates.
Industry: It is used in the production of agrochemicals, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2,2-dimethyl-3-oxopentanoate involves its reactivity as a carbonyl compound. The carbonyl group can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom of the carbonyl group. This reactivity is crucial for its role in various synthetic transformations .
Comparison with Similar Compounds
Ethyl 2,2-dimethyl-3-oxopentanoate can be compared with similar compounds such as:
Ethyl acetoacetate: Both compounds contain ester and ketone functional groups, but this compound has additional methyl groups, making it more sterically hindered.
Methyl 5,5-dimethyl-4-oxohexanoate: This compound is structurally similar but has a different alkyl chain length and substitution pattern.
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis .
Properties
IUPAC Name |
ethyl 2,2-dimethyl-3-oxopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-5-7(10)9(3,4)8(11)12-6-2/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOMWIBESRUZSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)(C)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336425 | |
Record name | Ethyl 2,2-dimethyl-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57959-48-5 | |
Record name | Ethyl 2,2-dimethyl-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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